molecular formula C13H21Cl2N3OS B12739408 Rocastine dihydrochloride, (R)- CAS No. 104641-57-8

Rocastine dihydrochloride, (R)-

Cat. No.: B12739408
CAS No.: 104641-57-8
M. Wt: 338.3 g/mol
InChI Key: YMPCDUXVFUPMJD-YQFADDPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rocastine dihydrochloride, ®-, is synthesized through a series of chemical reactions involving the formation of the pyrido[3,2-f]-1,4-oxazepine ring system. The key steps include:

    Formation of the oxazepine ring: This involves the reaction of a suitable precursor with a thionating agent to introduce the thione group.

    Introduction of the dimethylaminoethyl side chain: This step typically involves alkylation reactions using dimethylamine and an appropriate alkylating agent.

Industrial Production Methods: The industrial production of rocastine dihydrochloride, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Rocastine dihydrochloride, ®-, undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazepine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

Rocastine dihydrochloride, ®-, has a wide range of scientific research applications:

Mechanism of Action

Rocastine dihydrochloride, ®-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation and increased vascular permeability. The compound does not significantly cross the blood-brain barrier, which accounts for its lack of sedative effects .

Comparison with Similar Compounds

    Diphenhydramine: A sedating antihistamine with significant central nervous system effects.

    Chlorpheniramine: Another sedating antihistamine with a slower onset of action.

    Terfenadine: A nonsedating antihistamine with a slower onset of action compared to rocastine.

Uniqueness: Rocastine dihydrochloride, ®-, stands out due to its rapid onset of action and lack of sedative effects. It is more potent than many other antihistamines, such as diphenhydramine and terfenadine, and provides effective relief from allergic symptoms without causing drowsiness .

Properties

CAS No.

104641-57-8

Molecular Formula

C13H21Cl2N3OS

Molecular Weight

338.3 g/mol

IUPAC Name

(2R)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride

InChI

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m1../s1

InChI Key

YMPCDUXVFUPMJD-YQFADDPSSA-N

Isomeric SMILES

CN1C[C@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Origin of Product

United States

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